molecular formula C7H8N4 B13661145 2-Hydrazinyl-6-methylisonicotinonitrile

2-Hydrazinyl-6-methylisonicotinonitrile

Cat. No.: B13661145
M. Wt: 148.17 g/mol
InChI Key: LXAFZUICTCKGIO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methylisonicotinonitrile is a chemical compound that belongs to the class of hydrazinyl derivatives of nicotinonitrile. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure features a hydrazine group attached to a methyl-substituted nicotinonitrile ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-methylisonicotinonitrile typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 2-chloro-6-methylisonicotinonitrile with hydrazine hydrate in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-methylisonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like aldehydes, ketones, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Hydrazones, hydrazides, and other substituted products.

Scientific Research Applications

2-Hydrazinyl-6-methylisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-6-methylnicotinonitrile
  • 2-Hydrazinyl-6-methylpyridine
  • 2-Hydrazinyl-6-methylisonicotinic acid

Uniqueness

2-Hydrazinyl-6-methylisonicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct reactivity and properties compared to other hydrazinyl derivatives. Its combination of a hydrazine group and a nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-hydrazinyl-6-methylpyridine-4-carbonitrile

InChI

InChI=1S/C7H8N4/c1-5-2-6(4-8)3-7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11)

InChI Key

LXAFZUICTCKGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NN)C#N

Origin of Product

United States

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